molecular formula C28H25N3O B372982 (15S)-12-phenyl-15-[(E)-4-phenylbut-3-enyl]-2,10,11-triazatetracyclo[8.5.0.03,8.011,13]pentadeca-1,3,5,7-tetraen-9-one

(15S)-12-phenyl-15-[(E)-4-phenylbut-3-enyl]-2,10,11-triazatetracyclo[8.5.0.03,8.011,13]pentadeca-1,3,5,7-tetraen-9-one

Katalognummer: B372982
Molekulargewicht: 419.5g/mol
InChI-Schlüssel: MESUIWVVIPCEAW-CYFWYQFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-phenyl-3-(4-phenyl-3-butenyl)-1,1a,2,3-tetrahydro-9H-azireno[1’,2’:2,3]pyridazino[6,1-b]quinazolin-9-one is a complex organic compound with a unique structure that combines multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(4-phenyl-3-butenyl)-1,1a,2,3-tetrahydro-9H-azireno[1’,2’:2,3]pyridazino[6,1-b]quinazolin-9-one typically involves multi-step organic reactions. The starting materials often include phenyl-substituted butenes and aziridine derivatives. The key steps in the synthesis may involve:

    Cyclization reactions: Formation of the azireno and pyridazino rings.

    Substitution reactions: Introduction of phenyl groups at specific positions.

    Hydrogenation: Reduction of double bonds to achieve the desired tetrahydro structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of metal catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-phenyl-3-(4-phenyl-3-butenyl)-1,1a,2,3-tetrahydro-9H-azireno[1’,2’:2,3]pyridazino[6,1-b]quinazolin-9-one can undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to their oxidized forms.

    Reduction: Hydrogenation of double bonds or reduction of other functional groups.

    Substitution: Replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce fully saturated analogs.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: Investigation of its potential as a therapeutic agent due to its unique structure and possible biological activity.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

    Material Science: Exploration of its properties for use in advanced materials or as a precursor for polymers.

Wirkmechanismus

The mechanism of action of 1-phenyl-3-(4-phenyl-3-butenyl)-1,1a,2,3-tetrahydro-9H-azireno[1’,2’:2,3]pyridazino[6,1-b]quinazolin-9-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity.

    Interference with cellular processes: Such as DNA replication or protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-phenyl-3-butenyl derivatives: Compounds with similar but simpler structures.

    Quinazolinone derivatives: Compounds with the quinazolinone core but different substituents.

Uniqueness

1-phenyl-3-(4-phenyl-3-butenyl)-1,1a,2,3-tetrahydro-9H-azireno[1’,2’:2,3]pyridazino[6,1-b]quinazolin-9-one is unique due to its combination of multiple functional groups and ring systems, which may confer distinct chemical and biological properties compared to simpler analogs.

Eigenschaften

Molekularformel

C28H25N3O

Molekulargewicht

419.5g/mol

IUPAC-Name

(15S)-12-phenyl-15-[(E)-4-phenylbut-3-enyl]-2,10,11-triazatetracyclo[8.5.0.03,8.011,13]pentadeca-1,3,5,7-tetraen-9-one

InChI

InChI=1S/C28H25N3O/c32-28-23-17-9-10-18-24(23)29-27-22(16-8-7-13-20-11-3-1-4-12-20)19-25-26(30(25)31(27)28)21-14-5-2-6-15-21/h1-7,9-15,17-18,22,25-26H,8,16,19H2/b13-7+/t22-,25?,26?,30?/m0/s1

InChI-Schlüssel

MESUIWVVIPCEAW-CYFWYQFVSA-N

SMILES

C1C(C2=NC3=CC=CC=C3C(=O)N2N4C1C4C5=CC=CC=C5)CCC=CC6=CC=CC=C6

Isomerische SMILES

C1[C@@H](C2=NC3=CC=CC=C3C(=O)N2N4C1C4C5=CC=CC=C5)CC/C=C/C6=CC=CC=C6

Kanonische SMILES

C1C(C2=NC3=CC=CC=C3C(=O)N2N4C1C4C5=CC=CC=C5)CCC=CC6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.